(R)-(1,4-Oxazepan-3-YL)methanol is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. The compound features a seven-membered ring containing one nitrogen and one oxygen atom, which contributes to its properties and reactivity. The compound is classified under the category of oxazepanes, which are cyclic compounds that have shown promise in various biological activities, including neuropharmacological effects.
The compound's chemical formula is with a molecular weight of approximately 115.18 g/mol. It is categorized as an oxazepane derivative, specifically a substituted oxazepane due to the presence of the methanol group attached to the nitrogen atom in the ring structure. This classification is significant as it influences the compound's reactivity and potential biological activity.
The synthesis of (R)-(1,4-Oxazepan-3-YL)methanol typically involves several steps, including the formation of the oxazepane ring followed by the introduction of the methanol group. A common synthetic route includes:
One effective method for synthesizing (R)-(1,4-Oxazepan-3-YL)methanol involves using chiral starting materials to ensure the desired stereochemistry. Reaction conditions often include specific solvents, temperature control, and catalysts to optimize yield and purity. For example, using a solvent such as ethanol under reflux conditions can enhance the reaction efficiency .
The molecular structure of (R)-(1,4-Oxazepan-3-YL)methanol features a seven-membered ring with one nitrogen atom and one oxygen atom. The presence of the hydroxymethyl group at position three contributes to its chemical behavior.
The structural representation can be visualized through computational chemistry software or derived from X-ray crystallography data when available.
(R)-(1,4-Oxazepan-3-YL)methanol can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation processes and reducing agents like lithium aluminum hydride for reduction processes. The reaction conditions vary based on desired outcomes but typically involve controlled temperatures and specific solvents .
The mechanism of action for (R)-(1,4-Oxazepan-3-YL)methanol primarily involves its interaction with neurotransmitter systems in the brain, particularly those related to monoamine neurotransmitters. This compound may exhibit monoamine reuptake inhibitory activity, which could enhance neurotransmitter levels in synaptic clefts.
Studies suggest that compounds with similar structures may influence serotonin and norepinephrine pathways, potentially leading to antidepressant effects . Further research is necessary to elucidate its exact mechanism and therapeutic potential.
Relevant data regarding these properties can be obtained from experimental studies or material safety data sheets when available .
(R)-(1,4-Oxazepan-3-YL)methanol has potential applications in various scientific fields:
The 1,4-oxazepane ring system—a seven-membered heterocycle containing oxygen and nitrogen atoms—serves as the core structural framework for (R)-(1,4-oxazepan-3-yl)methanol. Synthetic routes typically involve ring-forming strategies that control stereochemistry at the C3 position:
Table 1: Key Ring-Closure Methods for 1,4-Oxazepane Synthesis
Method | Starting Material | Conditions | Stereoselectivity |
---|---|---|---|
Epoxide Aminolysis | Epoxy-alcohols | NH₃, MeOH, 60°C | Moderate (dr 3:1) |
Reductive Amination | 3-Keto-tetrahydrofurans | NaBH₃CN, AcOH, RT | Auxiliary-controlled |
DKR-Azide Cyclization | Azlactones | Chiral DMAP-N-oxide, 25°C | High (ee >90%) |
Installing the (R)-stereocenter at C3 requires chiral catalysts or metal-ligand complexes that enforce enantioselectivity during bond formation:
Table 2: Catalytic Systems for (R)-Configuration Control
Catalyst | Reaction Type | ee (%) | Key Feature |
---|---|---|---|
(R)-CPA-8 (SPINOL) | Oxetane desymmetrization | 92 | Confined Brønsted acid site |
Co(P5) (C8-HuPhyrin) | Radical C–H amination | 97 | Bridge-length-dependent cavity |
(P)-Helix/Cu(I) | Cyano-trifluoromethylation | 84 | DNA-like chiral supramers |
(R)-(1,4-Oxazepan-3-yl)methanol shares synthetic parallels with 1,4-benzodiazepines and 1,5-benzoxazepines, leveraging ortho-phenylenediamine (OPD) or phenolic precursors:
Table 3: High-Yield Intermediates for Oxazepane/Benzodiazepine Synthesis
Intermediate | Synthetic Route | Yield (%) | Application |
---|---|---|---|
2,3-Dihydro-1H-1,5-benzodiazepine | OPD + chalcone/SiO₂-Al₂O₃ | 88 | Anticonvulsant precursors |
Benzo[e][1,4]oxazepin-5-one | CuI/L1, CO₂, 100°C | 81 | Core for antidepressant analogs |
Spirobenzoxazepine-piperidine | o-Hydroxyacetophenone + piperidone | Quantitative | Privileged scaffold for GPCR ligands |
Sustainable methodologies prioritize atom economy, reduced waste, and catalyst recyclability:
Table 4: Green Metrics for Oxazepane Ring Formation
Innovation | Reaction | E-factor | Advantage |
---|---|---|---|
Solvent-free OPD cyclization | Benzodiazepine synthesis | 0.8 | No solvent waste |
CO₂-fixation | Benzoxazepinone carboxylation | 1.2 | Utilizes greenhouse gas |
Sulfur-doped graphene | Chalcone-OPD condensation | 0.5 | Reusable, metal-free |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2